Barium 2-ethylhexoxide
Description
Contextualization within Organometallic Precursor Chemistry for Material Synthesis
Organometallic compounds, like Barium 2-ethylhexoxide, serve as essential building blocks in the synthesis of inorganic materials. americanelements.com These precursors are instrumental in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and solution-based deposition methods for creating thin films and coatings. americanelements.comncl.ac.uk The organic ligands in these precursors, in this case, 2-ethylhexoxide, play a crucial role in determining the compound's solubility, volatility, and decomposition characteristics, which are critical parameters for controlling the synthesis process. cymitquimica.com
The use of organometallic precursors allows for precise control over the stoichiometry and purity of the final inorganic material. americanelements.com This level of control is paramount in the fabrication of advanced materials with specific, tailored functionalities.
Significance in the Fabrication of Functional Inorganic Materials
This compound is particularly significant as a precursor for barium-containing functional inorganic materials. cymitquimica.com One of the most prominent examples is the synthesis of barium titanate (BaTiO₃), a perovskite ceramic with a high dielectric constant. nih.govnih.gov Barium titanate is a key material in the electronics industry, used in the manufacturing of capacitors, thermistors, and piezoelectric devices. nih.govamericanelements.com
The synthesis of barium titanate often involves the reaction of a barium precursor, such as this compound, with a titanium precursor, like titanium isopropoxide or titanium ethylhexoxide. core.ac.ukacs.org The choice of precursors and reaction conditions allows for the production of barium titanate in various forms, including nanoparticles and thin films, to suit different application requirements. nih.govacs.org For instance, this compound has been used in combination with other metal alkoxides to create mixed-metal oxide materials. google.com Research has also explored its use in creating thin films of β-barium borate (B1201080) (BBO), a nonlinear optical material, through chemical solution deposition. ncl.ac.uk
The ability to produce high-purity, uniform, and stoichiometrically controlled barium-based materials makes this compound a vital component in the ongoing development of advanced electronic and optical devices. americanelements.comamericanelements.com
Compound Names Mentioned
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H34BaO2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
barium(2+);2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
DXVDYXIHQRRWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Barium 2 Ethylhexoxide
Approaches for the Synthesis of Barium 2-Ethylhexoxide (Implied by commercial availability and use as a reagent)
This compound is an organometallic compound recognized for its utility as a precursor in the synthesis of various barium-containing materials. cymitquimica.com While detailed, dedicated synthetic papers are not prevalent in the provided search results, its synthesis can be inferred from standard organometallic preparatory methods and its use as a reagent in other reactions. A common method for synthesizing metal alkoxides involves the direct reaction of a metal with an alcohol. For this compound, this would involve reacting barium metal with 2-ethylhexanol.
A patent for preparing mixed copper-barium alkoxides describes a related synthesis for barium bis(3-methoxy-1-butoxide), where barium metal foil is reacted with 3-methoxy-1-butanol in toluene. google.com Crucially, a small amount of barium bis(2-ethyl-1-hexoxide) solution is added as an "activator," which suggests it helps to initiate the reaction, likely by cleaning the surface of the barium metal and facilitating the initial reaction with the alcohol. google.com This implies that the primary synthesis for this compound itself proceeds via the direct reaction of barium metal with 2-ethylhexanol, a standard method for creating metal alkoxides. The compound is commercially available, typically as a solution in non-polar solvents like hexane (B92381) or toluene, which is suitable for reactions requiring anhydrous conditions. cymitquimica.comgoogle.com
This compound as a Solubilization and Ligand Exchange Agent
This compound serves a critical function as a solubilizing agent, particularly for other metal alkoxides that have poor solubility in hydrocarbon organic solvents. google.com Its bulky 2-ethylhexyl groups enhance its own solubility and help to break down oligomeric, insoluble structures of other metal compounds through ligand exchange, forming soluble mixed-metal species. google.comumich.edu
This compound is particularly effective in creating soluble, mixed copper-barium alkoxide compositions. google.com Copper alkoxides, such as copper methoxide (B1231860), are often insoluble in solvents like toluene. google.com The addition of this compound facilitates the dissolution of these copper species, leading to the formation of a homogeneous, dark blue solution of mixed copper-barium alkoxides. google.com This process is vital for creating precursors for high-temperature superconductors and other advanced materials where a precise and homogeneous mixture of metals at the molecular level is required. datapdf.comacs.org
For instance, in one described process, a suspension of copper methoxide in toluene, which is largely insoluble, is treated with 2-methoxypropanol and a solution of this compound. google.com Upon warming, a homogeneous solution is formed, demonstrating the solubilizing effect of the barium compound. google.com In another example, copper (II) 3-methoxybutoxide, which is only slightly soluble in toluene, is almost completely dissolved after the addition of a 2/3 molar equivalent of this compound, resulting in a filterable solution of mixed copper-barium alkoxide. google.com
| Copper Source | Additional Ligand/Alcohol | Role of this compound | Resulting Product | Source |
|---|---|---|---|---|
| Copper (II) methoxide | 3-methoxybutanol | Solubilizing agent (2/3 molar equivalent) | Dark blue solution of mixed copper-barium alkoxide | google.com |
| Copper (II) methoxide | 2-methoxypropanol | Solubilizing agent (Cu:Ba ratio = 3:2) | Homogeneous solution after warming | google.comgoogle.com |
The solubilization process is driven by ligand exchange reactions in the solution phase. google.comgoogle.com When this compound is introduced into a suspension containing an insoluble copper alkoxide like copper methoxide, the alkoxide ligands are exchanged between the metals. google.com For example, the smaller methoxide groups on the copper can be exchanged for the bulkier 2-ethylhexoxide or other added alcohol ligands (e.g., 3-methoxybutoxide). google.com
This exchange breaks down the polymeric, insoluble structure of the copper methoxide. The formation of the new mixed-metal species with larger, branched alkyl groups (from 2-ethylhexoxide) prevents the close packing and strong intermolecular forces that lead to insolubility. google.com The result is a soluble molecular or small oligomeric cluster containing both barium and copper, effectively a hydrocarbon-soluble mixed-metal alkoxide. google.comdatapdf.com This mechanism is crucial for preparing single-phase precursors for complex oxide materials via sol-gel or other solution-based deposition techniques. nih.govncl.ac.uk
Comparative Analysis with Other Barium Alkoxide Precursors for Material Applications
This compound is one of several barium precursors used in materials synthesis, each with distinct advantages and disadvantages depending on the application. The choice of precursor significantly impacts the purity, homogeneity, and properties of the final material, such as barium titanate (BaTiO₃). researchgate.netutwente.nl
This compound : Its primary advantage is its high solubility in common organic solvents, conferred by the bulky, branched 2-ethylhexyl ligands. google.com This makes it an excellent choice for solution-based processing methods like sol-gel or MOCVD, where precursor solubility and stability are critical. umich.edu It allows for the creation of homogeneous, mixed-metal precursor solutions, leading to high-purity, uniform final materials. researchgate.net
Simpler Barium Alkoxides (e.g., Barium ethoxide, Barium isopropoxide) : These precursors are often less soluble and can be polymeric, making them more difficult to work with in solution-based systems. umich.eduresearchgate.net While they can be synthesized from high-purity barium metal, their handling and processing can be more complex. researchgate.net Their reactivity toward hydrolysis can be tailored by varying the alkyl group. researchgate.net For instance, barium isopropoxide has been used with titanium isopropoxide to prepare BaTiO₃, where it is suggested that a double alkoxide, Ba[Ti(OiPr)₆], is formed in solution. researchgate.net
Other Barium Sources (in alkoxide-based systems) :
Barium Hydroxide (B78521) (Ba(OH)₂) : This process is noted as promising because it avoids the need to synthesize a separate barium alkoxide. researchgate.net
Barium Oxide (BaO) : Using BaO can be problematic due to impurities that can affect the final ceramic's properties and lead to complex chemical reactions. researchgate.net
Barium Acetate (B1210297) : Used in the alkoxide-carboxylate route, barium acetate is dissolved in acetic acid and mixed with a titanium alkoxide. utwente.nl This method is widely used but can lead to phase separation between barium-rich and titanium-rich regions in the precursor gel, which can affect the homogeneity of the final ceramic. utwente.nl
Ultimately, the synthesis of a barium alkoxide from high-purity barium metal, such as this compound, is considered highly desirable for producing high-purity, ultrafine ceramic powders. researchgate.net
| Barium Precursor | Key Advantages | Key Disadvantages | Primary Application Area | Source |
|---|---|---|---|---|
| This compound | High solubility in organic solvents; forms homogeneous mixed-metal solutions. | Potentially higher cost of ligand. | Solution-based synthesis (sol-gel, MOCVD) for high-purity complex oxides. | google.comumich.eduresearchgate.net |
| Barium Isopropoxide/Ethoxide | Can be made from high-purity barium metal. | Often polymeric and poorly soluble; more complex handling. | Alkoxide-based synthesis where direct formation of double alkoxides is desired. | researchgate.net |
| Barium Acetate (Alkoxide-Carboxylate Route) | Uses readily available, stable starting materials. | Potential for phase separation in precursor gel; acetic acid can complicate chemistry. | Widely used sol-gel synthesis of BaTiO₃. | utwente.nl |
| Barium Metal (direct use) | High purity source material. | Requires in-situ reaction to form alkoxide, which can be slow. | Direct synthesis of barium alkoxides. | google.comresearchgate.net |
Solution Chemistry and Physicochemical Behavior of Barium 2 Ethylhexoxide
Solvent Interactions and Coordination Sphere in Organic Media
The solubility and the nature of the coordination sphere of Barium 2-ethylhexoxide in organic solvents are critical parameters for its application in solution-based deposition techniques. Barium, as a large alkaline earth metal cation, exhibits a flexible and often high coordination number, which is satisfied by the surrounding solvent molecules and the alkoxide ligands themselves. psu.eduacs.org
This compound is typically supplied as a solution in non-polar aprotic solvents such as hexane (B92381) and toluene, or in mixtures thereof, indicating good solubility in these media. google.com The solubility of metal alkoxides, in general, is influenced by several factors including the ionic character of the metal-oxygen bond and the degree of oligomerization in solution. google.com While many simple alkali metal alkoxides show limited solubility in their parent alcohols due to the formation of insoluble alcoholate complexes, they tend to be more soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and glymes. google.com For instance, a study on a bulky barium amino-siloxide complex demonstrated a monomeric structure in the coordinating solvent THF, whereas it existed as a dimer in the less coordinating solvent benzene, highlighting the significant role of the solvent in dictating the coordination environment of the barium center. cdnsciencepub.com
The coordination sphere of the barium ion in this compound solutions is expected to be dynamic and influenced by the solvent's polarity and coordinating ability. In non-coordinating solvents like hexane, the barium centers likely achieve coordinative saturation through the formation of oligomeric structures where the 2-ethylhexoxide ligands act as bridging units. In more coordinating solvents, solvent molecules can displace or interact with the alkoxide ligands, potentially leading to a lower degree of oligomerization. The interaction between the solvent and the barium cation is a crucial aspect, as evidenced by studies on barium salt solutions where the desolvation of the Ba²⁺ ion was identified as a rate-determining step in crystallization processes. rsc.org
Interactive Data Table: Solubility of Metal Alkoxides in Various Solvents
| Metal Alkoxide | Solvent | Solubility | Reference |
| Sodium Isopropoxide | Isopropanol | ~2 wt% | google.com |
| General Metal Alkoxides | Polar Ethereal Solvents (e.g., THF) | Generally < 50% | google.com |
| This compound | Toluene | Soluble | google.com |
| This compound | Cyclohexane | Soluble | google.com |
Oligomerization and Association Phenomena in Precursor Solutions
Alkali and alkaline earth metal alkoxides, including this compound, have a strong tendency to form oligomeric or polymeric aggregates in solution. wikipedia.org This association is primarily driven by the ionic nature of the metal-oxygen bond and the desire of the metal center to achieve a higher coordination number. The alkoxide groups, particularly the oxygen atom, act as effective bridging ligands, leading to the formation of M-O-M linkages. wikipedia.org
The degree of oligomerization is influenced by the steric bulk of the alkyl group of the alkoxide and the size of the metal ion. psu.edu Less sterically hindered alkoxides and larger metal ions tend to form higher order oligomers. Given the relatively large ionic radius of barium and the moderate steric bulk of the 2-ethylhexyl group, this compound is expected to exist as oligomeric species in non-coordinating solvents. These oligomers can range from dimers and trimers to larger clusters. The presence of such aggregates significantly impacts the solution's properties, including its viscosity and reactivity.
Hydrolytic Stability and Controlled Hydrolysis Pathways for Solution Processing
Metal alkoxides are well-known for their sensitivity to water, undergoing hydrolysis to form metal hydroxides and releasing the corresponding alcohol. wikipedia.orgncl.ac.uk This reactivity is the basis for the sol-gel process, where controlled hydrolysis and condensation of metal alkoxide precursors are used to synthesize metal oxides. This compound is, therefore, expected to be highly susceptible to hydrolysis.
The controlled hydrolysis of this compound, often in combination with other metal alkoxides like titanium alkoxides, is a fundamental step in the chemical solution deposition of complex oxides such as barium titanate (BaTiO₃). scispace.comutwente.nlresearchgate.netosti.govjst.go.jp The pathway of hydrolysis can be complex and is highly dependent on the reaction conditions, including the amount of water, the solvent, and the temperature.
For instance, in the synthesis of BaTiO₃ from mixed barium and titanium alkoxide precursors, the level of hydrolysis can influence the crystallization pathway. With lower water content, an intermediate barium-titanium oxycarbonate phase may form before the final perovskite phase is obtained upon heating. osti.gov The choice of solvent also plays a critical role. In one study, the reaction of barium hydroxide (B78521) with titanium isopropoxide yielded crystalline BaTiO₃ directly in benzyl (B1604629) alcohol, whereas an amorphous precursor was formed in 2-methoxyethanol (B45455), demonstrating the solvent's ability to direct the reaction pathway. utwente.nl
Uncontrolled hydrolysis is often a challenge in the preparation of stable precursor solutions. The presence of adventitious moisture or in-situ water generation, for example, through esterification reactions between acidic and alcoholic solvents, can lead to premature precipitation and inhomogeneity in the resulting material. psu.edu Therefore, the handling of this compound solutions requires anhydrous conditions to ensure reproducible and controlled synthesis of the desired materials.
Solution Rheology and Viscosity Considerations for Film Deposition
The rheological properties, particularly the viscosity, of this compound precursor solutions are of paramount importance for thin film deposition techniques such as spin-coating and dip-coating. The viscosity of the solution directly affects the thickness and uniformity of the deposited film.
Precursor solutions of metal alkoxides often exhibit non-Newtonian, shear-thinning behavior. psu.edutechconnect.orgtandfonline.commdpi.comresearchgate.net This means that their viscosity decreases as the applied shear rate increases. This behavior is generally attributed to the presence of oligomeric or polymeric aggregates in the solution. tandfonline.com At rest or under low shear, these aggregates are randomly oriented and entangled, leading to a higher viscosity. As the shear rate increases, for example during spin-coating, these aggregates can align and disentangle, resulting in a decrease in viscosity which facilitates the formation of a uniform thin film.
While specific rheological data for this compound solutions is not extensively documented in scientific literature, studies on other metal alkoxide systems provide valuable insights. For example, research on tin butoxide precursors for fiber drawing has shown that the formation of elongated particles leads to the observed shear-thinning properties. psu.edutechconnect.org The viscoelastic properties, such as the storage and loss moduli, are also important as they describe the elastic and viscous response of the solution to stress, which is critical for the stability and spinnability of fibers from precursor solutions. tandfonline.com The viscosity and rheology of a this compound solution would be dependent on its concentration, the solvent used, the temperature, and the degree of oligomerization. For practical applications, the viscosity is often tailored by adjusting the precursor concentration or by using additives.
Interactive Data Table: Rheological Behavior of Metal Alkoxide Precursors
| Precursor System | Rheological Behavior | Observation | Reference |
| Concentrated Metal Alkoxides (Sn, Ti, Zr, Hf, Ce) | Non-Newtonian, Shear-thinning | Formation of linear supramolecular aggregates allows for fiber drawing. | tandfonline.com |
| Tin Butoxide | Non-Newtonian | Elongated particles of 3-5 nm in length contribute to the rheology. | psu.edutechconnect.org |
| MWCNT-doped Titanium Alkoxide | Non-Newtonian | Decrease in elongational viscosity with MWCNT addition. | mdpi.comresearchgate.net |
Thermal Decomposition Pathways and Kinetics of Barium 2 Ethylhexoxide
Mechanistic Investigations of Thermal Decomposition
Detailed mechanistic studies specifically focused on barium 2-ethylhexoxide are not extensively available in the public domain. However, the decomposition pathways can be inferred from the well-documented pyrolysis of other metal carboxylates, particularly those of alkaline earth metals like barium and calcium. The thermal decomposition of these compounds can proceed through various mechanisms, including radical and polar pathways.
For barium carboxylates, a primary decomposition route involves the formation of a ketone and barium carbonate. This process is thought to be initiated by the cleavage of the carbon-oxygen bond in the carboxylate ligand. In an inert atmosphere, the decomposition of barium propionate-acetate salts has been observed to follow a radical pathway, leading to the formation of symmetrical ketones. It is plausible that this compound follows a similar radical-mediated mechanism, which would involve the formation of 2-ethylhexyl radicals. These radicals could then undergo a series of reactions, including disproportionation and combination, to yield a variety of organic byproducts.
Alternatively, a polar mechanism involving the formation of an acyl carbonium ion has been proposed for the pyrolysis of calcium carboxylates, and a similar pathway could be considered for barium salts. In this scenario, the 2-ethylhexoxide ligand would rearrange, leading to the elimination of a ketone and the formation of barium carbonate. The nature of the metal cation plays a role in favoring this pathway, with less basic metals like barium potentially favoring the formation of the acyl carbonium ion.
It is also important to consider that under the conditions of strong heating, complex polymeric species that may exist in the solid or liquid state can break down, releasing more volatile molecular fragments. This can lead to an uncontrolled decomposition process with a constantly changing vapor composition.
Influence of Reaction Atmosphere and Temperature on Pyrolysis Products
The atmosphere and temperature under which the pyrolysis of this compound occurs have a profound impact on the composition of the resulting products.
In an inert atmosphere (e.g., nitrogen or argon), the primary solid product of the thermal decomposition of barium carboxylates is typically barium carbonate (BaCO₃). For instance, the pyrolysis of barium acetate (B1210297) yields barium carbonate at approximately 500°C. The organic products are expected to be a mixture of ketones, aldehydes, and hydrocarbons resulting from the reactions of the 2-ethylhexoxide ligand. Based on studies of similar barium carboxylates, the primary ketone formed would likely be di(2-ethylhexyl) ketone. However, the pyrolysis of calcium isobutyrate has been shown to produce a complex mixture including diethyl ketone, methyl isopropyl ketone, and isobutyraldehyde, suggesting that a variety of organic species can be expected from the decomposition of this compound.
In an oxidizing atmosphere (e.g., in the presence of air or oxygen), the decomposition pathway is significantly altered. The organic ligands will undergo combustion, leading to the formation of carbon dioxide and water as the primary gaseous products. The solid residue in this case is typically barium oxide (BaO), as the barium carbonate initially formed would decompose at higher temperatures, especially in the presence of reactive gases. The introduction of water vapor can also influence the decomposition, potentially leading to hydrolysis and the formation of 2-ethylhexanoic acid. The presence of oxygen and water vapor is often a deliberate condition in CVD processes to facilitate the direct deposition of barium oxide thin films.
The temperature of pyrolysis determines the rate of decomposition and can influence the distribution of products. Higher temperatures generally lead to more complete decomposition of the organic components and can favor the formation of barium oxide over barium carbonate. The final composition of the deposited material in a CVD process is therefore highly dependent on the substrate temperature.
The following table summarizes the expected primary products under different atmospheric conditions.
| Reaction Atmosphere | Primary Solid Product | Primary Gaseous/Organic Products |
| Inert (e.g., N₂, Ar) | Barium Carbonate (BaCO₃) | Di(2-ethylhexyl) ketone, other ketones, aldehydes, hydrocarbons |
| Oxidizing (e.g., Air, O₂) | Barium Oxide (BaO) | Carbon Dioxide (CO₂), Water (H₂O) |
Kinetic Parameters of Decomposition (e.g., Activation Energy, Rate Constants)
The activation energy for the thermal decomposition of metal carboxylates can vary widely depending on the metal and the organic ligand. For comparison, the activation energy for the decomposition of other barium salts has been reported. For example, the decomposition of barium nitrate (B79036) in the presence of certain metal oxides shows a range of activation energies, indicating the sensitivity of the decomposition kinetics to the chemical environment. While not directly comparable, these values highlight the typical energy barriers for the breakdown of barium salts.
The table below presents hypothetical kinetic data to illustrate the kind of information that would be determined from experimental studies. These values are for illustrative purposes only and are not experimental data for this compound.
| Decomposition Stage | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |
| Initial ligand dissociation | 250 - 400 | 120 - 180 | 1 |
| Carbonate formation | 400 - 550 | 180 - 250 | 1 |
It is expected that the decomposition of this compound would be a multi-step process, likely involving an initial loss of the organic ligand followed by the decomposition of any intermediate species to form the final barium-containing solid. Each of these steps would be characterized by its own set of kinetic parameters.
Precursor Volatility and Transport Characteristics in Vapor Phase Deposition
For any compound to be a successful precursor in chemical vapor deposition (CVD), it must exhibit sufficient volatility to be transported in the gas phase to the substrate surface at a controlled rate. Barium precursors for CVD have historically presented challenges due to their low volatility and thermal instability.
This compound is a liquid at room temperature, which can be an advantage over solid precursors as it allows for more reproducible vapor generation, for example, through direct liquid injection or by bubbling a carrier gas through the liquid. However, like many barium compounds, it is prone to oligomerization in the solid and vapor phases, which can reduce its volatility. The vapor pressure of the precursor must be stable over time to ensure precise control over the composition of the deposited film.
The transport characteristics of this compound in a CVD reactor are influenced by several factors:
Source Temperature: The temperature of the precursor reservoir must be high enough to generate a sufficient vapor pressure but low enough to prevent premature decomposition.
Reactor Pressure: The total pressure in the CVD reactor, which can range from approximately 0.1 to 750 Torr, affects the mean free path of the precursor molecules and their residence time in the hot zone.
Carrier Gas Flow Rate: An inert carrier gas is often used to transport the precursor vapor into the reaction chamber. The flow rate of this gas influences the concentration of the precursor and its delivery rate to the substrate.
The thermal stability of the precursor during transport is crucial. If the precursor decomposes in the gas phase before reaching the substrate, it can lead to the formation of particles and result in poor film quality. The design of the CVD reactor and the precursor delivery system must be optimized to maintain the integrity of the precursor until it reaches the heated substrate. For barium precursors, this often means keeping the transport lines heated to prevent condensation while avoiding temperatures that would induce decomposition.
Applications in Vapor Phase Deposition Techniques
Metal-Organic Chemical Vapor Deposition (MOCVD) with Barium 2-Ethylhexoxide Precursors
Information specifically detailing the use of this compound as a precursor for MOCVD, including the optimization of deposition parameters and its role in gas-phase reaction mechanisms, is not extensively available in the reviewed literature. MOCVD of barium-containing films, such as Barium Titanate (BaTiO3), typically employs other types of precursors, for instance, β-diketonate complexes like Bis(dipivaloylmethanato)barium (Ba(DPM)2). researchgate.net The successful application of a precursor in MOCVD depends on its ability to be transported in the vapor phase to a heated substrate where it decomposes to form the desired film. azonano.comdiva-portal.org
The optimization of deposition parameters is a critical step in any MOCVD process to achieve high-quality films. Key parameters include the substrate temperature, reactor pressure, and the flow rates of the precursor and reactant gases. For barium-containing films, deposition temperatures can range from 873 K to 973 K. researchgate.net The temperature must be high enough to induce the decomposition of the precursor on the substrate surface but low enough to prevent premature gas-phase reactions. diva-portal.orgosti.gov Pressure and flow rates influence the transport of the precursor to the substrate and the removal of reaction byproducts. researchgate.net Without specific studies on this compound, typical parameters for other barium precursors serve as a general guideline for the conditions that would need to be optimized.
The gas-phase reaction mechanism in MOCVD involves the decomposition of the precursor molecule and its subsequent reaction to form the film. The process can be complex, involving multiple intermediate species. diva-portal.orgnih.gov For metal-organic precursors, this often involves the breaking of the metal-ligand bonds. The specific pathway for this compound would depend on its chemical structure and the reaction conditions. The goal is to have the decomposition reaction occur primarily on the substrate surface to ensure controlled film growth, rather than in the gas phase which can lead to particle formation. osti.gov The design of precursors often focuses on achieving clean decomposition, leaving minimal carbon or other impurities in the final film. nih.gov
Atomic Layer Deposition (ALD) Utilizing Barium Alkoxide Chemistries
Atomic Layer Deposition is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films one atomic layer at a time. azonano.comrsc.org This method offers exceptional control over film thickness and conformality, which is crucial for modern microelectronics. rsc.orgresearchgate.net The development of suitable precursors is a key challenge for ALD, particularly for alkaline earth metals like barium. researchgate.net Barium precursors, including alkoxides, often have a tendency to form oligomeric structures, which reduces their volatility and makes them difficult to deliver to the reactor in the gas phase. researchgate.net
Despite these challenges, research has demonstrated the successful deposition of barium-containing films using ALD with novel precursors. For instance, a pyrrole-based barium precursor has been used with water as a co-reactant to deposit Barium Oxide (BaO) films. rsc.org This process exhibited a constant growth per cycle (GPC) of 0.45 Å within a deposition temperature window of 180–210 °C, demonstrating the self-terminating behavior essential for ALD. rsc.org The resulting films were smooth and contained minimal impurities. rsc.org Furthermore, by intermixing with Titanium Dioxide (TiO2) ALD layers, amorphous Barium Titanate with a dielectric constant of 35 was achieved. rsc.org
The table below summarizes the ALD process parameters for BaO deposition using a novel pyrrole-based Ba precursor.
| Parameter | Value |
| Precursor | Pyrrole-based Ba precursor (py-Ba) |
| Co-reactant | Water (H2O) |
| Deposition Temperature | 180–210 °C |
| Growth per Cycle (GPC) | 0.45 Å |
| Film Roughness (RMS) | 2.1 Å |
This data is based on a specific novel pyrrole-based precursor and serves as an example for barium ALD, not this compound specifically. rsc.org
Supercritical Fluid Deposition (SFD) of Barium-Containing Films
Applications in Solution Based Deposition and Processing
Chemical Solution Deposition (CSD) of Barium-Containing Thin Films
Chemical Solution Deposition is a versatile method for producing thin films, valued for its straightforwardness and cost-effectiveness. In the context of barium-containing films, such as barium titanate (BaTiO₃), a barium precursor like barium 2-ethylhexoxide is dissolved in a suitable solvent along with other metal precursors, for instance, a titanium alkoxide. nih.govnih.gov This precursor solution is then applied to a substrate, commonly through spin-coating, and subjected to a series of heat treatments to evaporate the solvent and decompose the organic components, ultimately forming the desired inorganic film. researchgate.net
The choice of precursors is critical in CSD. Alkaline earth carboxylates and transition metal alkoxides are frequently used as the starting materials for preparing the coating solutions. nih.gov The chemical reactions between these precursors in the solution phase significantly influence the properties of the resulting film.
The sol-gel process, a subset of CSD, involves the transition of a solution (sol) into a solid-like gel network. This method allows for excellent control over the chemical composition and microstructure of the final material at a molecular level. researchgate.net In the synthesis of barium-containing materials, a barium alkoxide, such as this compound, demonstrates notable reactivity.
When mixed with a titanium alkoxide like titanium isopropoxide in a solvent, the barium alkoxide can participate in hydrolysis and condensation reactions. These reactions lead to the formation of a network of metal-oxygen-metal bonds, which constitutes the gel. researchgate.net The reactivity of the barium alkoxide, in comparison to the titanium alkoxide, is a crucial factor that needs to be managed to ensure the formation of a homogeneous gel and, consequently, a uniform thin film. The use of single-source alkoxide precursors that contain both barium and titanium in the same molecule is one strategy to achieve a high degree of compositional purity in the resulting gels, which can lead to lower crystallization temperatures for the desired ceramic phase. researchgate.net
The sol-gel route offers the advantage of producing crystalline materials at significantly lower temperatures than those required for traditional solid-state reactions. researchgate.net The process typically involves the hydrolysis of metal alkoxides to form a gel, which is then subjected to post-processing to yield high-purity materials like BaTiO₃. researchgate.net
Metallo-Organic Decomposition is another solution-based technique that is often used for the deposition of thin films. In MOD, organometallic compounds, such as this compound, are dissolved in an organic solvent to form a precursor solution. This solution is then deposited onto a substrate, and the film is formed through a thermal decomposition process that removes the organic ligands, leaving behind the desired inorganic material.
A key distinction of MOD from the sol-gel process is that it does not necessarily proceed through the formation of a stable gel network. The quality of the resulting film in MOD is highly dependent on the decomposition characteristics of the metal-organic precursors. The process has been successfully employed for the preparation of BaTiO₃ thin films. uci.edu The thermal decomposition of the precursor film is a critical step, and understanding the decomposition pathways is essential for controlling the film's microstructure and properties. For instance, the decomposition of a barium titanium carbonate phase at high temperatures can contribute to the formation of nanoscale porosity in the final film. uci.edu
Control of Precursor Solution Stability and Homogeneity for Film Quality
The stability and homogeneity of the precursor solution are paramount for achieving high-quality thin films. Instability in the solution can lead to precipitation, which results in defects in the final film. A common issue in CSD is the in-situ formation of water due to esterification reactions between carboxylic acid and alcohol solvents, which can trigger uncontrolled hydrolysis and precipitation of the metal precursors. nih.govnih.govresearchgate.net
To circumvent this, alternative solvent systems have been developed. For example, using ethylene (B1197577) glycol as a solvent for barium acetate (B1210297) (a common starting material for in-situ formation of barium alkoxides) has been shown to significantly enhance the stability of the coating solutions from weeks to months. nih.gov The choice of solvent for the titanium alkoxide also plays a role in the thermal decomposition behavior of the precursor. nih.govnih.govresearchgate.net When ethylene glycol or 2-methoxyethanol (B45455) are used, which can act as chelating agents, the removal of carbon residues requires higher temperatures, around 1100 °C. nih.govnih.govresearchgate.net In contrast, when ethanol (B145695) is used, the thermal decomposition is completed at a lower temperature, around 700 °C. nih.govnih.govresearchgate.net
| Barium Precursor Solvent | Titanium Alkoxide Solvent | Solution Stability | Decomposition Temperature for Carbon Removal |
|---|---|---|---|
| Acetic Acid | 2-Methoxyethanol | Weeks | ~700 °C |
| Ethylene Glycol | 2-Methoxyethanol | Months | ~1100 °C |
| Ethylene Glycol | Ethanol | Months | ~700 °C |
| Ethylene Glycol | Ethylene Glycol | Months | ~1100 °C |
Influence of Solvent Systems and Additives on Film Microstructure and Crystallinity
The solvent system and any additives present in the precursor solution have a profound impact on the microstructure and crystallinity of the deposited thin films. The solvent influences not only the stability of the solution but also the morphology of the resulting film. For instance, in the hydrothermal synthesis of BaTiO₃ nanoparticles, the addition of monohydric alcohols to the solvent can lead to the formation of spherical particles with good dispersion. ustb.edu.cn In contrast, the use of ethylene glycol, which has a higher boiling point and viscosity, can result in an incomplete hydrothermal reaction and the formation of plate-like or rod-shaped particles. ustb.edu.cn
In the context of CSD, films derived from an ethylene glycol-ethanol based solution deposited on platinized silicon substrates have been shown to exhibit a dense, crack-free columnar microstructure and crystallize in the desired perovskite phase. nih.govnih.gov The choice of solvent can also affect the crystallographic orientation of the film. For example, films prepared from an acetic acid-2-methoxyethanol solution show a strong (110) orientation. nih.gov
Additives can also be used to modify the properties of the precursor solution and the final film. For example, the addition of barium acetylacetonate (B107027) as a dopant in sol-gel derived aluminosilicates has been observed to increase the densification and the formation of a glassy phase in the sintered compacts. scielo.br
| Solvent System (Ba Precursor/Ti Precursor) | Resulting Film Microstructure | Crystallinity/Orientation | Dielectric Permittivity (at 1 kHz) |
|---|---|---|---|
| Acetic Acid/2-Methoxyethanol (AcOH-MOE) | Strong (110) orientation | Crystallite size of 91 nm | 536 |
| Ethylene Glycol/Ethanol (EG-EtOH) | Dense, crack-free columnar | Perovskite phase | 604 |
| Benzyl (B1604629) Alcohol/Water Mixtures | Nanocrystalline with varying particle sizes (11–139 nm) | Phase pure | Not Reported |
Formation of Advanced Functional Materials
Barium Titanate (BaTiO3) Thin Films and Nanostructures
Barium 2-ethylhexoxide, often in combination with a titanium precursor like titanium(IV) isopropoxide or titanium butoxide, is a key component in solution-based routes for fabricating Barium Titanate (BaTiO3). fishersci.at These methods offer precise stoichiometric control and the ability to coat large and complex surfaces. The precursor solution, containing dissolved this compound and the titanium source, is applied to a substrate via techniques like spin-coating. Subsequent heat treatment, involving pyrolysis and annealing, removes the organic components and crystallizes the material into the desired BaTiO3 phase. dtu.dk This approach is versatile for producing both dense thin films and various nanostructures. researchgate.netnih.govresearchgate.net
Barium Titanate is renowned for its ferroelectric and piezoelectric properties, which are intrinsically linked to its non-centrosymmetric tetragonal crystal structure at room temperature. bibliotekanauki.pldtu.dk The use of this compound in chemical solution deposition methods is instrumental in achieving this specific crystallographic phase. The annealing temperature and atmosphere are critical parameters that influence the final phase composition. dtu.dk For instance, annealing at temperatures typically above 600°C is required to transition the amorphous precursor film into a crystalline perovskite structure. dtu.dk Research has demonstrated that BaTiO3 thin films derived from such chemical solution routes exhibit well-defined ferroelectric hysteresis loops and local piezoelectric responses, confirming the successful formation of the functional phases necessary for applications in sensors, actuators, and non-volatile memory. researchgate.netnih.govunileoben.ac.at
| Material System | Deposition Method | Effective Piezoelectric Coefficient (d33) | Key Finding |
|---|---|---|---|
| BaTiO3 (BT) | Chemical Solution Deposition | Not specified, but local piezoelectric properties confirmed | An EG-ethanol based CSD route produces dense, crack-free films on platinized silicon with local ferro- and piezoelectric properties. nih.govnih.gov |
| Ba0.8Sr0.2TiO3 (BSTO) | Magnetron Sputtering | 3.1 pm/V | Freestanding films of BSTO exhibit clear piezoelectric and ferroelectric behaviors, making them suitable for electromechanical applications. researchgate.netresearchgate.net |
The high dielectric constant (high-k) of BaTiO3 makes it a vital material for manufacturing capacitors and other microelectronic components. researchgate.netnih.gov Chemical solution deposition using this compound allows for the synthesis of thin, uniform BaTiO3 films with excellent dielectric properties. The molecular-level mixing of the barium and titanium precursors in the solution ensures a high degree of chemical homogeneity in the final film, which is crucial for achieving high dielectric performance and low leakage current. researchgate.net The dielectric constant of the resulting films is highly dependent on factors such as crystallinity, grain size, and film thickness, which are controlled by the processing conditions like annealing temperature. dtu.dkresearchgate.net Characterization of these films typically involves capacitance-voltage (C-V) measurements to determine the dielectric constant and dielectric loss.
| Material | Synthesis Context | Dielectric Constant (εr) | Significance |
|---|---|---|---|
| BaTiO3 | General high-k material | Can reach ~10,000 in ceramic form | A benchmark high-k material for capacitors and microelectronics. researchgate.net |
| Barium Strontium Titanate (BST) | Hydrothermal synthesis | ~150 for thin films | Demonstrates the viability of low-temperature synthesis for high-k films. uconn.edu |
| HfSiON | Gate dielectrics | Lower than HfO2, but > SiO2 | Offers a balance of high dielectric constant and thermal stability in contact with silicon. nih.gov |
| ZrO2-based stacks | Gate dielectrics | Higher than pure HfO2 | Used to boost the overall dielectric constant of the gate stack in CMOS devices. nih.gov |
The properties of BaTiO3 thin films are significantly influenced by the substrate on which they are grown. The interaction between the film and the substrate affects crystal orientation, strain, and defect density. Epitaxy, the growth of a crystalline film that follows the crystal structure of the substrate, is often desired to achieve superior properties. nih.gov While chemical solution deposition methods using precursors like this compound are not as inherently suited to epitaxy as techniques like molecular beam epitaxy (MBE), epitaxial or highly oriented films can be achieved by carefully selecting the substrate (e.g., single-crystal SrTiO3, MgO) and optimizing growth conditions. bohrium.combaidu.com The substrate acts as a template, guiding the nucleation and growth of the BaTiO3 film. rsc.org The lattice mismatch between the film and substrate is a critical parameter that can induce strain, which in turn can modify the ferroelectric and dielectric properties of the film.
Synthesis of Mixed Barium-Strontium Titanates (Ba1-xSrxTiO3) and Other Perovskite Systems
The versatility of the this compound precursor extends to the synthesis of more complex perovskite systems. A prominent example is Barium Strontium Titanate (Ba1-xSrxTiO3 or BST), a solid solution where strontium ions substitute for barium ions in the BaTiO3 crystal lattice. uconn.edu In a typical sol-gel or MOD process, this compound is mixed with a strontium precursor (e.g., strontium acetate (B1210297) or strontium 2-ethylhexoxide) and a titanium precursor. researchgate.net The stoichiometric ratio (x) in Ba1-xSrxTiO3 can be precisely controlled by adjusting the molar ratio of the barium and strontium precursors in the initial solution. researchgate.net BST is a highly tunable dielectric material, where properties like the Curie temperature and dielectric constant can be engineered by varying the Ba/Sr ratio, making it a key material for tunable microwave devices such as varactors and phase shifters. uitm.edu.mysciopen.com This precursor-based approach is broadly applicable to other mixed-metal perovskite oxides as well. rsc.org
Integration into Multicomponent Oxide Heterostructures
Multicomponent oxide heterostructures, which consist of distinct layers of different oxide materials stacked upon one another, enable the creation of novel electronic devices with engineered functionalities. The ability to form high-quality thin films using this compound is fundamental to the integration of BaTiO3 and related materials into these complex architectures. Solution-based deposition techniques allow for the sequential deposition of different material layers. For example, a heterostructure could be fabricated by first depositing a layer of SrTiO3 on a substrate, followed by a layer of BaTiO3 grown from a this compound-containing solution. The result is an epitaxial multilayer with sharp interfaces. bohrium.com Such heterostructures, including superlattices and multilayer capacitors, are explored for advanced applications that leverage interfacial phenomena, such as strain engineering and enhanced polarization.
Advanced Characterization of Barium 2 Ethylhexoxide and Derived Materials
Spectroscopic Probes of Molecular Structure and Coordination (e.g., NMR, FTIR, UV-Vis Spectroscopy)
The spectroscopic analysis of barium 2-ethylhexoxide provides insight into its molecular structure and the coordination environment of the barium ion. While detailed spectroscopic data for this specific compound is not extensively published, its characteristics can be inferred from the analysis of similar metal alkoxides and carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the 2-ethylhexoxide ligand. The spectra would be expected to show a complex set of signals corresponding to the various chemically inequivalent protons and carbons in the ethyl and hexyl chains of the ligand. Barium itself has two NMR active nuclei, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and tend to produce very broad signals, making them challenging to observe with high resolution. huji.ac.il Consequently, barium NMR is not commonly used for routine characterization but can provide information about the symmetry of the barium coordination sphere in solution. huji.ac.il Studies on other barium alkoxides have shown that NMR can be used to investigate the exchange of ligands and the formation of aggregated species in solution. datapdf.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the vibrational modes of the 2-ethylhexoxide ligand and confirming the formation of the metal-oxygen bond. The FTIR spectrum of a metal 2-ethylhexanoate complex typically displays prominent C-H stretching vibrations in the 2800-3000 cm⁻¹ region. uwaterloo.ca The carboxylate stretching modes, asymmetric (νₐₛ) and symmetric (νₛ), are found in the 1400-1600 cm⁻¹ region and are sensitive to the coordination mode of the ligand to the metal center. uwaterloo.ca For a this compound, characteristic absorptions corresponding to the Ba-O bond would be expected at lower frequencies, typically below 600 cm⁻¹. The presence and position of these bands can provide information about the coordination and potential oligomerization of the compound. lbl.govosti.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy of this compound is not expected to show significant absorption in the visible region, as the compound is colorless. Any absorption would likely occur in the UV region and be associated with electronic transitions within the 2-ethylhexoxide ligand. This technique is more commonly applied to the derived materials, such as barium titanate, to determine their optical band gap.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters
X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of materials. While this compound is often used in an amorphous or solution state, its derived materials, such as barium titanate (BaTiO₃), are typically crystalline.
When this compound is used as a precursor in the synthesis of BaTiO₃, the resulting material's XRD pattern is used to confirm the formation of the desired perovskite structure. jetir.orgresearchgate.net The XRD patterns of BaTiO₃ powders and thin films reveal peaks corresponding to specific crystallographic planes. researchgate.netresearchgate.net For instance, the tetragonal phase of BaTiO₃, which is ferroelectric at room temperature, can be distinguished from the cubic phase by the splitting of certain diffraction peaks, such as the (200) and (002) reflections. researchgate.netresearchgate.net
Rietveld refinement of the XRD data allows for precise determination of the lattice parameters, crystallite size, and strain, as well as the quantification of different phases present in the material. rigaku.com
Table 1: Representative XRD Data for Tetragonal BaTiO₃
| 2θ (degrees) | (hkl) |
|---|---|
| 22.2 | (100) |
| 31.6 | (110) |
| 38.9 | (111) |
| 45.3 | (200) |
| 50.9 | (210) |
Note: Peak positions are approximate and can vary with synthesis conditions and measurement parameters.
Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for examining the morphology and microstructure of materials derived from this compound.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. For BaTiO₃ ceramics and films synthesized using this compound, SEM images reveal information about grain size, shape, and distribution, as well as the presence of pores or other defects. jetir.orgrroij.com The morphology of the synthesized particles can be controlled by varying the synthesis parameters, and SEM is used to visualize the resulting structures, which can range from nanoparticles to larger, well-defined grains. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of the internal microstructure of the material. TEM analysis of BaTiO₃ nanoparticles can reveal their size, shape, and crystallinity. researchgate.netsciopen.com High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes, providing direct evidence of the crystalline structure. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to identify the crystal structure of individual nanoparticles. rsc.org
Surface Analysis Techniques (e.g., XPS, AFM) for Film Composition and Topography
Surface analysis techniques are crucial for characterizing thin films and nanoparticles, providing information about their elemental composition, chemical states, and surface topography.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. For BaTiO₃ films derived from this compound, XPS can confirm the presence of barium, titanium, and oxygen in the desired stoichiometry. researchgate.netnih.gov High-resolution XPS spectra of the Ba 3d, Ti 2p, and O 1s core levels provide information about the oxidation states of these elements, which is critical for ensuring the correct perovskite structure has been formed. researchgate.netrsc.org
Atomic Force Microscopy (AFM): AFM is used to generate three-dimensional topographic images of a surface with nanoscale resolution. For thin films of BaTiO₃, AFM is employed to measure surface roughness, grain size, and to observe the surface morphology. researchgate.netdtu.dk This information is important for applications where a smooth and uniform surface is required, such as in capacitors and other electronic devices.
Electrical and Dielectric Property Measurements (e.g., Polarization-Electric Field Loops, Capacitance-Voltage)
The electrical and dielectric properties of materials derived from this compound, particularly BaTiO₃, are of primary interest for their applications in electronic devices.
Polarization-Electric Field (P-E) Loops: For ferroelectric materials like tetragonal BaTiO₃, the P-E hysteresis loop is a characteristic signature of their behavior. The loop is generated by applying a cycling electric field to the material and measuring the resulting polarization. The shape of the P-E loop provides key parameters such as the remanent polarization (Pᵣ), saturation polarization (Pₛ), and coercive field (Eₑ). ajer.org These parameters are crucial for applications in non-volatile memory devices.
Capacitance-Voltage (C-V) Measurements: C-V measurements are used to characterize the dielectric properties of the material. For a capacitor structure fabricated with BaTiO₃ as the dielectric layer, the capacitance is measured as a function of an applied DC voltage. The dielectric constant (κ) can be calculated from the capacitance, the dimensions of the capacitor, and the thickness of the dielectric layer. researchgate.net The dielectric constant of BaTiO₃ is known to be very high, making it an excellent material for capacitors. semanticscholar.orgpreciseceramic.com The temperature and frequency dependence of the dielectric constant and dielectric loss are also important characteristics that are routinely measured. rroij.comsciopen.com
Table 2: Typical Electrical Properties of BaTiO₃ Ceramics
| Property | Typical Value |
|---|---|
| Dielectric Constant (at room temp.) | 1500 - 2000 |
| Remanent Polarization (Pᵣ) | 5 - 7 µC/cm² |
Note: These values are representative and can vary significantly depending on the material's microstructure, purity, and measurement conditions.
Theoretical and Computational Chemistry of Barium 2 Ethylhexoxide Systems
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of barium 2-ethylhexoxide. These methods, primarily based on Density Functional Theory (DFT), are employed to determine the molecule's most stable geometric arrangement (its equilibrium geometry) and to probe its electronic landscape.
Such calculations typically begin with the construction of an initial molecular model of this compound. The coordinates of the barium atom and the 2-ethylhexoxide ligands are then optimized to find the lowest energy conformation. This process involves sophisticated algorithms that iteratively adjust atomic positions to minimize the forces acting on each atom. The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, LANL2DZ) is crucial for obtaining accurate results that are comparable to experimental data, should they become available.
Table 1: Illustrative Computed Molecular Parameters for this compound (Note: These values are representative examples of what would be obtained from DFT calculations and are not from published experimental or theoretical studies on this specific molecule.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| r(Ba-O) | Barium-Oxygen bond length | 2.15 Å |
| ∠(Ba-O-C) | Barium-Oxygen-Carbon bond angle | 125.7° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 eV |
Reaction Pathway Modeling for Precursor Decomposition and Film Growth
This compound is often used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to grow barium-containing thin films, such as barium oxide (BaO) or barium titanate (BaTiO₃). Understanding the chemical reactions that lead to the decomposition of the precursor and the subsequent formation of the film is critical for controlling the properties of the final material.
Reaction pathway modeling, using computational methods like DFT, allows for the exploration of the potential energy surface of the decomposition reactions. Researchers can identify the most likely reaction mechanisms by calculating the energy barriers (activation energies) for various possible decomposition pathways. This includes the breaking of bonds within the 2-ethylhexoxide ligand and the formation of new bonds to create volatile byproducts and the desired solid-state material.
These models can elucidate the roles of temperature, pressure, and carrier gases in the decomposition process. By identifying reaction intermediates and transition states, a detailed, step-by-step picture of the chemical transformation from the precursor molecule to the thin film can be constructed. This knowledge is invaluable for optimizing deposition conditions to achieve high-purity films with desired morphologies and crystalline structures.
Table 2: Illustrative Energetics for a Postulated Decomposition Pathway of this compound (Note: This table presents hypothetical energy values for a plausible decomposition step to demonstrate the type of data generated from reaction pathway modeling.)
| Reaction Step | Description | Activation Energy (Ea) | Reaction Energy (ΔE) |
|---|---|---|---|
| Ligand Dissociation | Initial cleavage of a Ba-O bond | 1.2 eV | 0.8 eV |
| β-Hydride Elimination | Formation of an alkene and a Ba-OH species | 0.9 eV | -0.5 eV |
Simulations of Interface Chemistry in Heterogeneous Deposition Processes
The initial stages of thin film growth are governed by the interaction of the precursor molecule with the substrate surface. The chemistry at this interface is crucial as it determines the nucleation and adhesion of the film. Computational simulations, particularly those combining quantum mechanics with molecular mechanics (QM/MM) or employing periodic DFT calculations, are powerful tools for investigating these complex interfacial phenomena.
These simulations model the adsorption of this compound onto a specific substrate surface, such as silicon (Si) or strontium titanate (SrTiO₃). By calculating the adsorption energy, the most stable binding sites and orientations of the precursor on the surface can be determined. Furthermore, the simulations can track the chemical reactions that occur at the interface, such as the dissociation of the precursor and the formation of the initial layer of the barium-containing film.
These models provide insights into how the surface chemistry of the substrate influences the growth mode and microstructure of the film. For example, the density of reactive sites on the surface can affect the nucleation density and the subsequent crystallinity of the film. Understanding these interactions at a molecular level is key to tailoring the interface properties for specific electronic or optical applications.
Table 3: Illustrative Simulation Data for this compound Adsorption on a Si(100) Surface (Note: The data in this table are hypothetical and serve to illustrate the outputs of interface chemistry simulations.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Adsorption Energy (E_ads) | Energy released upon precursor binding to the surface | -2.5 eV |
| Ba-Surface Atom Distance | The equilibrium distance between the barium atom and the nearest surface atom | 3.1 Å |
Future Outlook and Emerging Research Frontiers
Rational Design of Next-Generation Barium Alkoxide Precursors with Tailored Properties
The properties of final ceramic or composite materials are intrinsically linked to the characteristics of their molecular precursors. Consequently, significant research is being directed towards the rational design of barium alkoxide precursors to achieve precise control over the final material's structure and function. This involves modifying the molecular structure of the precursor to influence its reactivity, solubility, and thermal decomposition behavior.
One key strategy is the chemical modification of barium alkoxides through the introduction of chelating ligands. These ligands can alter the hydrolysis and condensation rates during sol-gel processes, thereby influencing the size and morphology of the resulting particles. For instance, the use of different alkoxy groups (e.g., ethoxide, isopropoxide, sec-butoxide) in aluminum alkoxide precursors has been shown to modify the specific surface area and pore size distribution of the final alumina (B75360) product. A similar approach can be applied to barium alkoxides to tailor the properties of barium-based ceramics.
Another promising avenue is the synthesis of heterometallic alkoxides, where barium is combined with other metals like titanium or zirconium at the molecular level. These single-source precursors ensure a homogeneous distribution of metal ions, which is crucial for the low-temperature synthesis of complex oxides such as barium titanate (BaTiO3). The development of new bimetallic barium-titanium alkoxides is a key area of research for producing electrical ceramics with enhanced properties. The molecular structure of these precursors can be engineered to control the stoichiometry and phase purity of the final ceramic material.
Future research in this area will likely focus on computational modeling to predict the behavior of different precursor designs, allowing for a more targeted and efficient approach to synthesizing new materials. The goal is to create a library of barium alkoxide precursors with a range of predictable properties, enabling the "on-demand" synthesis of materials for specific applications.
Exploration of Novel Material Architectures and Multifunctional Composites
Barium 2-ethylhexoxide and other barium alkoxides serve as versatile building blocks for the creation of novel material architectures and multifunctional composites. These advanced materials are designed to exhibit multiple functionalities, such as combining structural integrity with electronic or sensing capabilities.
One area of active exploration is the development of barium-containing nanocomposites. For example, barium titanate nanoparticles, which can be synthesized from barium alkoxide precursors, are being integrated into polymer matrices to create materials with high dielectric constants for applications in capacitors and other electronic devices. Research is also focused on creating core-shell structures, such as coating carbon fibers with barium titanate nanowires, to produce multifunctional composites for sensing and energy harvesting applications.
The use of metal-organic frameworks (MOFs) as precursors or templates is another exciting frontier. Barium-based MOFs can be designed with specific pore structures and functionalities. These MOFs can then be used as sacrificial templates to create highly porous and nanostructured barium-containing materials with applications in catalysis, gas storage, and separation. The controlled thermal decomposition of these frameworks allows for the synthesis of materials with unique and well-defined architectures that are not achievable through traditional methods.
Furthermore, the development of hierarchical structures, where materials are ordered on multiple length scales, is a key goal. This can be achieved through techniques like bottom-up self-assembly of precursor molecules or top-down patterning. These complex architectures can lead to materials with anisotropic properties and enhanced performance in a variety of applications, from photonics to biomedical devices.
Sustainable and Environmentally Benign Processing Strategies for Barium-Containing Materials
The increasing focus on environmental sustainability is driving the development of green chemistry approaches for the synthesis of barium-containing materials. This involves minimizing the use of hazardous solvents, reducing energy consumption, and utilizing renewable resources.
A significant trend is the move towards aqueous sol-gel routes and other green synthesis methods. For instance, the use of plant extracts as templates for the synthesis of barium sulfate (B86663) particles represents a simple and environmentally friendly approach. Biological molecules within these extracts can control the nucleation and growth of the particles, leading to different morphologies. Similarly, the development of sol-gel methods that utilize water or other benign solvents instead of harsh organic solvents is a key area of research.
Vapor-phase processing techniques, such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), offer a more environmentally friendly alternative to traditional solvent-based methods for thin-film deposition. These techniques allow for precise control over film thickness and composition while minimizing waste. The development of volatile and thermally stable barium precursors is crucial for the success of these methods.
Another important aspect of sustainable processing is the reduction of synthesis temperatures. The use of highly reactive, single-source precursors, such as heterometallic barium alkoxides, can lower the crystallization temperature of ceramics like barium titanate, leading to significant energy savings. Additionally, methods like sol-gel auto-combustion are being explored to synthesize nanocrystalline barium titanate at lower temperatures.
Q & A
Q. What are the standard synthetic protocols for preparing barium 2-ethylhexoxide with high purity?
this compound is typically synthesized via alkoxide exchange reactions. A common method involves reacting barium metal or barium hydride with 2-ethylhexanol in anhydrous, oxygen-free solvents (e.g., toluene or tetrahydrofuran) under inert gas (argon or nitrogen). Key steps include:
- Purification : Distillation of 2-ethylhexanol under vacuum to remove moisture.
- Reaction Monitoring : Use of gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track alcohol consumption and alkoxide formation.
- Isolation : Filtration under inert conditions to remove unreacted barium, followed by solvent removal under reduced pressure. Reproducibility requires strict control of reaction temperature (60–80°C) and moisture levels .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Limited utility due to paramagnetic barium, but proton NMR of dissolved ligands (e.g., 2-ethylhexanol byproducts) can confirm ligand exchange.
- FTIR : Detects alkoxide C-O stretching vibrations (~1050–1150 cm⁻¹) and absence of hydroxyl peaks (~3200–3600 cm⁻¹) to confirm product purity.
- X-ray Diffraction (XRD) : Critical for determining crystalline structure and verifying phase purity.
- Elemental Analysis : Combustion analysis for carbon/hydrogen content and inductively coupled plasma mass spectrometry (ICP-MS) for barium quantification. Cross-validation of data across techniques minimizes characterization errors .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Moisture Control : Store in flame-sealed ampules or Schlenk flasks under inert gas.
- Labeling : Clearly mark containers with dates of synthesis, opening, and discard, along with peroxide test results if exposed to air (due to potential peroxide formation in ethers) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of alkoxide dust.
Advanced Research Questions
Q. How can reaction mechanisms involving this compound as a catalyst precursor be elucidated?
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations using in situ techniques like Raman spectroscopy.
- Isolation of Intermediates : Quench reactions at timed intervals and characterize intermediates via mass spectrometry or XRD.
- Computational Modeling : Density functional theory (DFT) can predict transition states and ligand effects on catalytic activity. For example, this compound’s role in polymerization may involve ligand dissociation to generate active barium centers .
Q. How does thermal stability of this compound vary under different atmospheric conditions?
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–600°C) in inert vs. oxidative atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify exothermic decomposition events.
- Post-Decomposition Analysis : Use XRD to identify decomposition products (e.g., barium carbonate in CO₂-rich environments). Contradictions in stability data often arise from trace moisture or oxygen in experimental setups, necessitating strict inert conditions .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Control Experiments : Replicate studies using identical reagents, solvents, and equipment specifications.
- Meta-Analysis : Systematically compare reaction parameters (e.g., temperature, solvent polarity, substrate ratios) across literature.
- Error Source Identification : Test for common variables like residual moisture (via Karl Fischer titration) or ligand degradation. Discrepancies may stem from unaccounted variables in reaction matrices or insufficient characterization of catalytic species .
Q. How can computational chemistry enhance understanding of this compound’s electronic structure?
- DFT Calculations : Model the electron density distribution, HOMO-LUMO gaps, and ligand-binding energies.
- Solvent Effects : Use implicit/explicit solvent models to simulate reaction environments.
- Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data to validate models. Such methods reduce reliance on costly trial-and-error syntheses and clarify structure-activity relationships .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent batch, inert gas flow rate) in supplemental materials .
- Data Integrity : Use triplicate measurements and statistical analysis (e.g., standard deviation, ANOVA) to validate results .
- Literature Review : Prioritize peer-reviewed journals over preprint repositories to avoid unverified claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
